Methyl 2-nitrobenzenesulfonate

Overview

Description

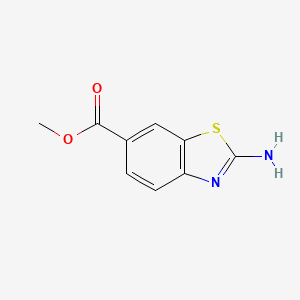

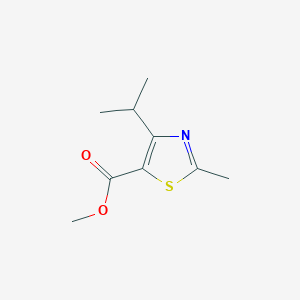

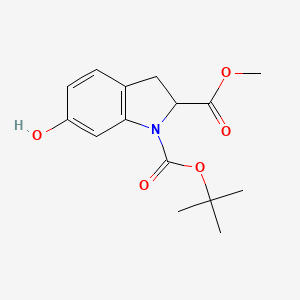

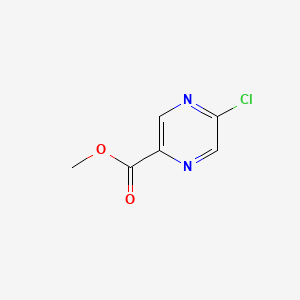

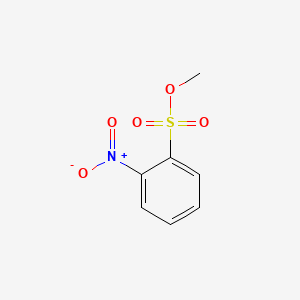

Methyl 2-nitrobenzenesulfonate is a chemical compound with the molecular formula C7H7NO5S . It has an average mass of 217.199 Da and a monoisotopic mass of 217.004486 Da .

Synthesis Analysis

Methyl 2-nitrobenzenesulfonate has been used as a precursor for 18F-fluorination . The methyl group in the compound suppresses hydrolysis of the sulfonate ester via steric hindrance . This design has been found to increase labeling efficiency in the 18F-labeling of a neopentyl labeling group .Scientific Research Applications

Chemical Reaction Studies in Micellar Solutions

Methyl 2-nitrobenzenesulfonate has been studied in various micellar solutions, such as those containing tetradecyltrimethylammonium bromide (TTAB) and alcohols like n-hexanol, n-pentanol, and n-butanol. These studies focus on understanding the kinetic effects and reaction dynamics in such environments (Muñoz et al., 2003).Ab Initio Study of SN2 Reactions

Methyl 2-nitrobenzenesulfonate has been the subject of ab initio studies to understand SN2 (nucleophilic substitution) reactions in ionic liquids. This provides insights into the solvation structure and energy profiles of these reactions, comparing them to ordinary solvents like dichloromethane (Hayaki et al., 2010).Enzyme Interaction Studies

The interaction of methyl 2-nitrobenzenesulfonate with enzymes like L-threonine dehydrogenase in Escherichia coli has been explored. This research helps in understanding the biochemical pathways and the impact of such compounds on enzymatic activities (Marcus & Dekker, 1995).Micellar Kinetic Effects and Morphological Transitions

Studies have also delved into the kinetic effects of methyl 2-nitrobenzenesulfonate in gemini micellar solutions, focusing on sphere-to-rod transitions and how these affect reaction kinetics. This research is significant in understanding the physicochemical properties of micelles in different conditions (Rodríguez et al., 2007).Ion Pair Reactivity in Substitution Reactions

The reactivity of ions and ion pairs during nucleophilic substitution reactions on methyl 2-nitrobenzenesulfonate has been investigated to understand the mechanisms and kinetics of these reactions. This contributes to a deeper understanding of chemical reaction dynamics in different ionic environments (Alunni et al., 1998).Synthesis of Methylated Catechins and Theaflavins

Methyl 2-nitrobenzenesulfonate has been utilized in the synthesis of methylated catechins and theaflavins, providing a methodology for creating compounds not readily available from natural sources. This is particularly useful in detailed studies of the structure-biological activity relationships of catechins (Asakawa et al., 2016).Study of Micellar Solutions as Reaction Media

Research has also been conducted on the use of water-ethylene glycol alkyltrimethylammonium bromide micellar solutions as reaction media for SN2 substitution reactions involving methyl 2-nitrobenzenesulfonate. This helps in understanding the influence of different micellar environments on chemical reactions (Graciani et al., 2003).Selective S-Methylation of Proteins and Peptides

The compound has been used in the selective S-methylation of cysteine in proteins and peptides. This method of modification is important for studying protein structures and functions (Heinrikson, 1971).

Safety and Hazards

The safety data sheet for Methyl 2-nitrobenzenesulfonate suggests that if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water .

properties

IUPAC Name |

methyl 2-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c1-13-14(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRWEJXLJPHMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184469 | |

| Record name | Benzenesulfonic acid, 2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30384-53-3 | |

| Record name | Benzenesulfonic acid, 2-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030384533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.